molecular formula C9H11FN2O B2511718 N-(2-Aminoethyl)-3-fluorobenzamide CAS No. 152535-06-3

N-(2-Aminoethyl)-3-fluorobenzamide

Cat. No.: B2511718
CAS No.: 152535-06-3
M. Wt: 182.198
InChI Key: WXTZNHBYJDJCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-3-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide. The reaction conditions include:

    Temperature: Reflux (approximately 80-100°C)

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Thionyl chloride or other dehydrating agents

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as recrystallization or column chromatography to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-3-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: this compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The fluorine atom enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)-p-chlorobenzamide

Comparison: N-(2-Aminoethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, it has a simpler structure and different reactivity. N-

Properties

IUPAC Name

N-(2-aminoethyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZNHBYJDJCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.